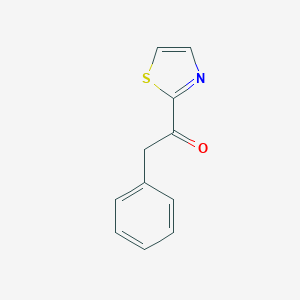

2-Phenyl-1-(thiazol-2-yl)ethanone

Description

BenchChem offers high-quality 2-Phenyl-1-(thiazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1-(thiazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQUQUPRIYRNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-Thiazolyl Ketone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-thiazolyl ketone, systematically known as 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a thiazole ring, a common scaffold in many biologically active compounds, linked to a benzyl group via a ketone functionality. This unique arrangement of functional groups imparts specific physicochemical properties and potential for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key characteristics of Benzyl 2-thiazolyl ketone, offering a foundational resource for researchers in the field.

Molecular Structure and Properties

The fundamental characteristics of Benzyl 2-thiazolyl ketone are summarized in the table below. The structure consists of a phenyl group attached to a methylene bridge, which is in turn bonded to the carbonyl carbon of a ketone. The other side of the carbonyl group is connected to the C2 position of a thiazole ring.

| Identifier | Value | Source |

| IUPAC Name | 1-(1,3-Thiazol-2-yl)-2-phenylethan-1-one | - |

| Molecular Formula | C₁₁H₉NOS | PubChemLite[3] |

| Molecular Weight | 203.26 g/mol | PubChemLite[3] |

| CAS Number | 38295-34-4 | - |

The molecular structure of Benzyl 2-thiazolyl ketone is depicted in the following diagram:

Figure 1: Molecular structure of Benzyl 2-thiazolyl ketone.

Synthesis Protocols

The synthesis of thiazolyl ketones can be achieved through various methods, with the Hantzsch thiazole synthesis and its modifications being a cornerstone approach.[2] A common strategy for preparing Benzyl 2-thiazolyl ketone involves the reaction of a thioamide with an α-haloketone. Specifically, the synthesis can be envisioned via the reaction of thioformamide or a precursor with a benzyl-substituted α-haloketone, or by the acylation of a 2-lithiated thiazole with a phenylacetic acid derivative.

A plausible and efficient laboratory-scale synthesis is outlined below. This protocol is based on established methodologies for the formation of similar thiazolyl ketones.[1]

Synthesis of Benzyl 2-Thiazolyl Ketone from 2-Bromothiazole and Phenylacetaldehyde

This two-step process involves the formation of a Grignard reagent from 2-bromothiazole followed by its reaction with phenylacetaldehyde and subsequent oxidation of the resulting secondary alcohol.

Step 1: Formation of the Grignard Reagent and Reaction with Phenylacetaldehyde

-

Materials: 2-Bromothiazole, Magnesium turnings, dry Tetrahydrofuran (THF), Phenylacetaldehyde.

-

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 2-bromothiazole in dry THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Add a solution of phenylacetaldehyde in dry THF dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-phenyl-2-(thiazol-2-yl)ethanol.

-

Step 2: Oxidation to Benzyl 2-Thiazolyl Ketone

-

Materials: Crude 1-phenyl-2-(thiazol-2-yl)ethanol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude alcohol in DCM.

-

Add the oxidizing agent portion-wise at room temperature.

-

Stir the reaction mixture until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure Benzyl 2-thiazolyl ketone.

-

Figure 2: General workflow for the synthesis of Benzyl 2-thiazolyl ketone.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group and the phenyl ring, expected around δ 4.0-4.5 ppm.- Multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.- Two doublets or a complex multiplet for the thiazole ring protons, typically found in the region of δ 7.5-8.5 ppm. |

| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the downfield region, approximately δ 185-195 ppm.- A signal for the methylene carbon (-CH₂-) around δ 45-55 ppm.- Resonances for the aromatic carbons of the phenyl ring between δ 125-140 ppm.- Signals for the carbons of the thiazole ring, with the C2 carbon (attached to the ketone) being the most downfield, typically above δ 160 ppm. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1670-1690 cm⁻¹.- C-H stretching vibrations for the aromatic and thiazole rings just above 3000 cm⁻¹.- C-H stretching for the methylene group just below 3000 cm⁻¹.- C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.04).- Characteristic fragmentation patterns including the loss of the benzyl group (C₇H₇, m/z = 91) and the formation of the thiazol-2-ylcarbonyl cation. |

Applications in Drug Development

The Benzyl 2-thiazolyl ketone scaffold is a promising starting point for the development of new drug candidates. The thiazole ring is a well-established pharmacophore, and its combination with a benzyl ketone moiety allows for systematic structural modifications to optimize biological activity.[7]

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is present in numerous antimicrobial and antifungal drugs. Derivatives of Benzyl 2-thiazolyl ketone could be synthesized and screened for activity against various pathogens.[1]

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.[8]

-

Anticancer Agents: The thiazole ring is a component of several anticancer drugs. The benzyl ketone moiety provides a handle for the introduction of various substituents to explore structure-activity relationships (SAR) for cytotoxic activity against cancer cell lines.[9][10]

The exploration of derivatives of Benzyl 2-thiazolyl ketone through combinatorial chemistry and targeted synthesis holds significant potential for the discovery of novel and potent therapeutic agents.

References

-

Gardner, D. M. (2015). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. Health, Human Performance and Recreation Undergraduate Honors Theses. Retrieved from [Link]

- General Procedure for the Step 2 (General Procedure 2). (n.d.).

- Organic Chemistry Research. (n.d.). Regular Article.

- Hussein, W., & Zitouni, G. T. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55.

- Spectral data of compound 3a-3y, 5a-5i. (2012).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0150932).

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry.

-

PubChemLite. (n.d.). C11H9NOS - Explore. Retrieved from [Link]

- Geronikaki, A. A., Hadjipavlou-Litina, D. J., & Tzaki, M. (2000). Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity. Arzneimittelforschung, 50(3), 266-71.

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2441.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3990.

- Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). Org. Commun., 15(4), 378-385.

- Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.).

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Retrieved from a review article on medicinal chemistry.

- Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. (n.d.).

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). ACS Omega.

- PubChemLite. (n.d.). C11H9NO - Explore.

- Al-Abdullah, E. S., Al-Salahi, R. A., & Al-Obaid, A. M. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5036-5042.

- Benzyl-N-[4-(2-hydroxyethyl)

-

phenyl-thiazol-2-yl-methanone - C10H7NOS, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Retrieved from [Link]

- 1-phenylethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone. (n.d.). Sigma-Aldrich.

- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).

- PubChem. (n.d.). CID 57459229 | C11H9O.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

-

(2z)-2-(3-ethylnaphtho[2,1-d][1][11]thiazol-2(3h)-ylidene)-1-phenylethanone. (n.d.). PubChemLite.

- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Journal of Chemistry.

- 2-Acetylthiazole | C5H5NOS | CID 520108. (n.d.). PubChem.

- 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | CAS 57626-32-1. (n.d.). Santa Cruz Biotechnology.

- Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Archiv der Pharmazie, 342(6), 347-355.

- Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons.

- A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010).

- 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one. (n.d.). ChemScene.

- ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. (2010). ChemInform.

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 3. PubChemLite - C11H9NOS - Explore [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 8. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 11. orgchemres.org [orgchemres.org]

The Architectural Precision of a Potent Anti-Cancer Agent: A Technical Guide to the Synthesis of Dolastatin 10 Intermediates

For Researchers, Scientists, and Drug Development Professionals

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, stands as a testament to the intricate molecular architecture that nature can produce.[1][2] Its remarkable potency as an antimitotic agent, inhibiting tubulin polymerization at picomolar concentrations, has driven extensive research into its total synthesis and the development of its analogues, most notably as payloads in antibody-drug conjugates (ADCs).[1][3] This guide provides an in-depth technical exploration of the core synthetic pathways to the key intermediates of Dolastatin 10, offering not just a series of steps, but a rationale for the stereochemical control and strategic decisions that underpin the successful construction of this complex molecule.

The total synthesis of Dolastatin 10 is a significant challenge due to its five amino acid residues, four of which are unique, and nine stereocenters.[4][5] The constituent amino acids are N,N-dimethyl-L-valine (Dov), L-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2S,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe).[6][7] A convergent synthetic strategy is commonly employed, involving the synthesis of key peptide fragments which are then coupled to form the final pentapeptide. A frequent disconnection is made between the N-terminal tripeptide fragment (Dov-Val-Dil) and the C-terminal dipeptide fragment (Dap-Doe).[8]

Visualizing the Convergent Synthetic Strategy

The overall approach to the synthesis of Dolastatin 10 can be visualized as the assembly of two major fragments. This modular strategy allows for the independent and optimized synthesis of each complex fragment before their final coupling.

Caption: Convergent synthesis of Dolastatin 10.

Synthesis of the Key Intermediate: (3R,4S,5S)-Dolaisoleuine (Dil)

The synthesis of Dolaisoleuine (Dil), a β-methoxy-γ-amino acid, is a critical undertaking due to its three contiguous stereocenters. A highly effective and stereoselective route, pioneered by Pettit and colleagues, utilizes an aldol condensation strategy.[9][10]

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-(3R,4S,5S)-Dolaisoleuine tert-butyl ester

This protocol is based on the work of Pettit et al. and focuses on establishing the desired stereochemistry through a substrate-controlled aldol reaction.[5]

Step 1: Preparation of N-Z-N-Me-(S,S)-isoleucinal

-

N-methylation: To a solution of N-benzyloxycarbonyl-(S,S)-isoleucine in anhydrous THF at 0 °C, add sodium hydride (2.2 equivalents) portion-wise. Stir for 30 minutes, then add methyl iodide (2.5 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Reduction to the alcohol: The crude N-methylated amino acid is dissolved in anhydrous THF and cooled to 0 °C. Borane-dimethyl sulfide complex (1.5 equivalents) is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product, N-Z-N-Me-(S,S)-isoleucinol, is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Oxidation to the aldehyde: The protected amino alcohol is dissolved in a mixture of DMSO and triethylamine. The solution is cooled to 0 °C, and a solution of sulfur trioxide pyridine complex in DMSO is added dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with water, and the product, N-Z-N-Me-(S,S)-isoleucinal, is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated.

Causality of Experimental Choices: The use of the bulky benzyloxycarbonyl (Z) protecting group on the nitrogen atom influences the stereochemical outcome of subsequent reactions. The Swern-Moffatt oxidation or a related DMSO-based oxidation is chosen for its mild conditions, which minimize racemization of the α-chiral center.

Step 2: Stereoselective Aldol Condensation

-

In a flame-dried flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.

-

Add tert-butyl acetate (1.1 equivalents) dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.

-

A solution of N-Z-N-Me-(S,S)-isoleucinal in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 45 minutes at this temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The resulting diastereomeric mixture of aldol products is separated by silica gel chromatography to afford the desired (3R,4S,5S)- and the undesired (3S,4S,5S)-isomers.

Trustworthiness of the Protocol: The low temperature (-78 °C) is critical for maintaining the kinetic control of the aldol reaction, which is essential for achieving high diastereoselectivity. The stereochemical outcome is dictated by the Felkin-Anh model, where the bulky N-Z-N-methylisoleucinal side chain directs the incoming enolate to the Re face of the aldehyde.

Step 3: O-Methylation and Deprotection

-

The purified (3R,4S,5S)-aldol product is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.5 equivalents) is added, and the mixture is stirred for 30 minutes. Methyl iodide (2.0 equivalents) is then added, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the O-methylated product.

-

The tert-butyl ester can be cleaved using trifluoroacetic acid in dichloromethane to afford the carboxylic acid if needed for subsequent peptide coupling.

| Reaction Step | Key Reagents | Typical Yield | Diastereomeric Ratio (R:S at C3) |

| Aldol Condensation | LDA, tert-butyl acetate | ~60-70% (combined isomers) | ~1.5:1 to 2:1 |

| O-Methylation | NaH, CH₃I | >90% | - |

Synthesis of the Key Intermediate: (2S,3R,4S)-Dolaproine (Dap)

Dolaproine (Dap) is another unusual β-methoxy-γ-amino acid derivative of proline, presenting a significant synthetic challenge due to its three chiral centers.[4] The synthesis of N-Boc-(2S,3R,4S)-dolaproine often relies on a similar aldol condensation strategy, starting from a proline-derived aldehyde.[11]

Experimental Protocol: Synthesis of N-Boc-(2S,3R,4S)-dolaproine

This protocol is a representative synthesis based on literature precedents.[4][11]

Step 1: Preparation of N-Boc-(S)-prolinal

-

N-Boc-(S)-proline is reduced to N-Boc-(S)-prolinol using a reducing agent such as lithium aluminum hydride or, more mildly, by conversion to a mixed anhydride followed by reduction with sodium borohydride.

-

The resulting alcohol is then oxidized to the aldehyde, N-Boc-(S)-prolinal, using a mild oxidizing agent like the Parikh-Doering reagent (SO₃·pyridine complex in DMSO/triethylamine) to prevent over-oxidation and racemization.

Step 2: Asymmetric Aldol Condensation

-

A chiral auxiliary, such as a chiral oxazolidinone, is acylated with propionyl chloride to form the corresponding N-propionyl oxazolidinone.

-

The boron enolate of the N-propionyl oxazolidinone is generated using di-n-butylboron triflate and a tertiary amine base (e.g., diisopropylethylamine) at low temperature (-78 °C).

-

The proline-derived aldehyde is then added to the pre-formed boron enolate. The reaction is allowed to proceed at low temperature before being quenched.

-

The desired syn-aldol product is obtained with high diastereoselectivity, controlled by the chiral auxiliary.

Expertise & Experience: The choice of the boron enolate is crucial for achieving high syn-selectivity in the aldol reaction, following the Zimmerman-Traxler model. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.

Step 3: Methylation and Chiral Auxiliary Cleavage

-

The hydroxyl group of the aldol product is methylated using a methylating agent such as methyl triflate or trimethyloxonium tetrafluoroborate in the presence of a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine).

-

The chiral auxiliary is then cleaved, for example, by hydrolysis with lithium hydroperoxide, to afford the corresponding carboxylic acid, N-Boc-(2S,3R,4S)-dolaproine.

Caption: Synthetic workflow for Dolaproine (Dap).

Synthesis of the Key Intermediate: (S)-Dolaphenine (Doe)

(S)-Dolaphenine (Doe) is an unusual amino acid containing a thiazole ring. Its synthesis has been approached in several ways, with a common strategy involving the construction of the thiazole ring from a protected phenylalanine derivative.[12]

Experimental Protocol: Synthesis of Boc-(S)-Dolaphenine

This protocol outlines a general approach to the synthesis of the dolaphenine core.

Step 1: Thioamide Formation

-

N-Boc-(S)-phenylalanine is coupled with glycine methyl ester using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) to form the dipeptide Boc-(S)-Phe-Gly-OMe.

-

The amide carbonyl of the glycine residue is then thionated using Lawesson's reagent in a solvent such as toluene or THF at elevated temperature to yield the corresponding thioamide.

Step 2: Thiazole Ring Formation (Hantzsch-type cyclization)

-

The thioamide is reacted with an α-haloketone or α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, in a suitable solvent.

-

The initial nucleophilic attack of the sulfur on the electrophilic carbon of the halo-carbonyl compound is followed by cyclization and dehydration to form the thiazole ring.

Step 3: Saponification

-

The methyl ester of the resulting Boc-(S)-dolaphenine methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water to afford the desired Boc-(S)-dolaphenine.

Authoritative Grounding: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings from α-halocarbonyl compounds and a thioamide.[12]

Conclusion

The synthesis of the key intermediates of Dolastatin 10 is a masterclass in modern asymmetric synthesis. The strategic use of chiral auxiliaries, substrate-controlled reactions, and robust named reactions allows for the precise construction of the multiple stereocenters present in these complex fragments. The convergent approach, where these meticulously crafted building blocks are assembled in the final stages, represents an efficient and logical pathway to the total synthesis of this exceptionally potent anti-cancer agent. The methodologies described herein not only provide a roadmap for the synthesis of Dolastatin 10 but also serve as a valuable resource for the design and synthesis of its next-generation analogues for targeted cancer therapy.

References

-

Pettit, G. R., Singh, S. B., Srirangam, J. K., Hogan-Pierson, F., & Williams, M. D. (1994). The Dolastatins. 19. Synthesis of Dolaisoleuine. Journal of Organic Chemistry, 59(7), 1796–1799. Available at: [Link]

-

Pettit, G. R., Singh, S. B., Herald, D. L., Lloyd-Williams, P., & Williams, M. D. (1994). The Dolastatins. 17. Synthesis of Dolaproine and Related Diastereoisomers. Journal of the American Chemical Society, 116(22), 9937–9944. Available at: [Link]

-

Pettit, G. R., Burkett, D. D., & Williams, M. D. (1996). Dolastatins 23: stereospecific synthesis of dolaisoleuine. Journal of the Chemical Society, Perkin Transactions 1, (8), 853-858. Available at: [Link]

- Pettit, G. R. (1990). U.S. Patent No. 4,978,744. Washington, DC: U.S. Patent and Trademark Office.

-

Pettit, G. R., Srirangam, J. K., Barkoczy, J., Williams, M. D., Durkin, K. P., Boyd, M. R., ... & Chapuis, J. C. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-Cancer Drug Design, 10(7), 529-544. Available at: [Link]

-

Pettit, G. R., Srirangam, J. K., Barkoczy, J., Williams, M. D., Durkin, K. P., Boyd, M. R., ... & Chapuis, J. C. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-Cancer Drug Design, 10(7), 529-544. Available at: [Link]

-

Pettit, G. R., Burkett, D. D., & Williams, M. D. (1996). Dolastatins 23: stereospecific synthesis of dolaisoleuine. Journal of the Chemical Society, Perkin Transactions 1, (8), 853-858. Available at: [Link]

-

Mendelsohn, B. A., et al. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. ACS Omega, 3(5), 5343–5353. Available at: [Link]

-

Newman, D. J. (2021). HOT TOPICS IN PHARMACOGNOSY: The Evolution of Dolastatin 10 Derivatives as Sources of ADC Warheads. The American Society of Pharmacognosy. Available at: [Link]

-

Pettit, G., Srirangam, J. K., Barkoczy, J., et al. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-Cancer Drug Design, 10(7), 529-544. Available at: [Link]

-

Zhou, Y., et al. (2018). A Practical Approach to Asymmetric Synthesis of Dolastatin 10. ResearchGate. Available at: [Link]

-

Pettit, G. R., Srirangam, J. K., Singh, S. B., et al. (1996). Dolastatins 24: synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester. Journal of the Chemical Society, Perkin Transactions 1, (8), 859-863. Available at: [Link]

-

Ghosh, A. K., & Liu, W. (2001). A Cobalt−Phosphine Complex Directed Reformatsky Approach to a Stereospecific Synthesis of the Dolastatin 10 Unit Dolaproine (Dap)1. The Journal of Organic Chemistry, 66(23), 7903–7906. Available at: [Link]

-

Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. Organic Letters. Available at: [Link]

-

Burkhard, J. A., et al. (2010). A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10. ResearchGate. Available at: [Link]

-

Mendelsohn, B. A., et al. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. ACS Omega, 3(5), 5343–5353. Available at: [Link]

-

Li, W., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Molecules, 26(13), 3843. Available at: [Link]

-

Pettit, G. R., et al. (1989). Total synthesis of dolastatin 10. Journal of the American Chemical Society, 111(13), 5015–5017. Available at: [Link]

-

Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. Organic Letters. Available at: [Link]

-

Nishio, M., et al. (2018). Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. Bioorganic & Medicinal Chemistry Letters, 28(8), 1363-1367. Available at: [Link]

-

Chavda, V., et al. (2016). Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation. Organic & Biomolecular Chemistry, 14(35), 8349-8358. Available at: [Link]

-

Luesch, H., Ellis, E. K., Chen, Q.-Y., & Ratnayake, R. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports. Available at: [Link]

-

Panja, A., et al. (2024). Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus. Ariel University. Available at: [Link]

Sources

- 1. pharmacognosy.us [pharmacognosy.us]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4978744A - Synthesis of dolastatin 10 - Google Patents [patents.google.com]

- 6. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dolastatins 24: synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. Dolastatins 23: stereospecific synthesis of dolaisoleuine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Analysis: Dolaphenine Precursor Ketone

This technical guide focuses on the Dolaphenine precursor ketone , a critical intermediate in the synthesis of Dolastatin 10 and its derivatives (e.g., Auristatins), which are potent payloads used in Antibody-Drug Conjugates (ADCs) for oncology.

Note on Nomenclature: This guide addresses Dolaphenine (a thiazole-containing amino acid subunit). If your interest lies in Dolophine (Methadone), please refer to the disambiguation note in Section 6.

Structural Dynamics, Synthesis, and Application in ADC Payloads

Introduction: The Strategic Role of the Ketone

Dolaphenine (Doe) is the C-terminal amino acid unit of Dolastatin 10 , a potent antimitotic pentapeptide isolated from the sea hare Dolabella auricularia.[1][2] Due to the high potency of Dolastatin 10, its structural analogs (MMAE, MMAF) have become the "warheads" of choice for FDA-approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin.

The Dolaphenine Precursor Ketone —chemically defined as Benzyl 2-thiazolyl ketone (or 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one)—is the pivotal intermediate. It serves as the scaffold for introducing the chiral amine center required for the biological activity of the final peptide.

Structural Characterization

The precursor ketone represents a convergence of a thiazole heterocycle and a benzyl moiety via a carbonyl bridge.

| Feature | Specification |

| Common Name | Benzyl 2-thiazolyl ketone |

| IUPAC Name | 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one |

| CAS Number | 104651-32-9 (General Reference) |

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| Hybridization | Carbonyl C: sp²; Thiazole C: sp²; Benzylic C: sp³ |

| Key Functional Groups | 1,3-Thiazole ring (electron-deficient), Ketone (reactive electrophile), Phenyl group |

2.1 Spectroscopic Signature (Predicted)

-

¹H NMR (CDCl₃): Singlet at ~4.4 ppm (2H, benzylic -CH₂-); Multiplets at 7.2–7.4 ppm (Phenyl); Doublets at ~7.6 and ~8.0 ppm (Thiazole protons).

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1680–1690 cm⁻¹ (lowered frequency due to conjugation with the thiazole ring).

Synthetic Route & Mechanistic Insight

The synthesis of the Dolaphenine precursor ketone requires the coupling of a thiazole nucleophile with a phenylacetic acid derivative. The subsequent transformation to Dolaphenine involves a stereoselective reduction and amination.

3.1 Mechanism: Thiazolyl Acylation (The Pettit/Genet Method)

The most robust route involves the lithiation of thiazole followed by reaction with an activated phenylacetic acid derivative (e.g., Weinreb amide or Acid Chloride).

-

Lithiation: 2-Bromothiazole or Thiazole is treated with n-Butyllithium (n-BuLi) at -78°C to generate 2-lithiothiazole .

-

Acylation: The lithiated species attacks the electrophilic carbonyl of N-methoxy-N-methyl-2-phenylacetamide (Weinreb amide).

-

Hydrolysis: The stable tetrahedral intermediate collapses upon acidic workup to release the Benzyl 2-thiazolyl ketone .

Why this path? Direct reaction with acid chlorides often leads to over-addition (forming tertiary alcohols). The Weinreb amide prevents this by forming a stable chelated intermediate that only collapses to the ketone after quenching.

3.2 Pathway Visualization

The following diagram illustrates the flow from raw materials to the chiral Dolaphenine unit via the ketone intermediate.

Caption: Figure 1. Synthetic pathway converting raw thiazole and phenylacetic derivatives into the Dolaphenine precursor ketone and subsequent chiral amine.

Experimental Protocol: Synthesis of Benzyl 2-Thiazolyl Ketone

Safety Warning: This protocol involves pyrophoric reagents (n-BuLi) and cryogenic conditions. Perform in a strictly anhydrous environment under inert atmosphere (Argon/Nitrogen).

Reagents

-

Thiazole (or 2-Bromothiazole)

-

n-Butyllithium (1.6M in hexanes)

-

N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon. Add anhydrous THF (50 mL).

-

Lithiation: Cool the flask to -78°C (Dry ice/Acetone bath). Add Thiazole (1.0 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Mechanistic Note: The C2 position of thiazole is most acidic. Low temperature is critical to prevent ring fragmentation (ring opening).

-

-

Coupling: Stir the lithiated mixture for 30 minutes at -78°C. Dissolve the Weinreb amide (1.0 eq) in minimal anhydrous THF and add dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: The ketone typically elutes as a yellow/orange oil or low-melting solid.

-

Downstream Application: The Chiral Challenge

The ketone itself is achiral. The biological activity of Dolastatin 10 resides in the (S)-configuration of the Dolaphenine amine.

-

Transformation: The ketone is subjected to asymmetric transfer hydrogenation (e.g., using a Ru-catalyst and chiral ligand or Brown's reagent Ipc2BCl) to yield the (S)-alcohol with high enantiomeric excess (ee > 95%).

-

Amination: The alcohol is converted to the amine (Dolaphenine) often via a Mitsunobu reaction with phthalimide or DPPA (diphenylphosphoryl azide) followed by reduction, retaining or inverting stereochemistry as dictated by the specific reagents.

Disambiguation & References

Disambiguation Note: If you arrived here searching for the precursor to Dolophine (Methadone) , the relevant "ketone" is Methadone itself (6-dimethylamino-4,4-diphenyl-3-heptanone) or its synthetic antecedent, the Methadone Intermediate Nitrile (4-dimethylamino-2,2-diphenylvaleronitrile). The chemistry described above (Thiazole/Peptide) is not applicable to Methadone synthesis.

References

-

Pettit, G. R., et al. (1987).[3] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society.[3]

-

Miyazaki, K., et al. (1995). "Synthesis of dolastatin 10 analogs and their biological activity." Chemical & Pharmaceutical Bulletin. (Describes the ketone synthesis for structural variants).

-

PubChem Compound Summary. "(S)-Dolaphenine." National Center for Biotechnology Information.

-

Shioiri, T., et al. (1993). "Total synthesis of dolastatin 10." Tetrahedron. (Details the Weinreb amide route to the thiazolyl ketone).

-

MedChemExpress. "Dolaphenine hydrochloride."[4] Product Datasheet.

Sources

A Technical Guide to the Biological Activity of Thiazolyl Ketone Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] When functionalized with a ketone moiety, the resulting thiazolyl ketone derivatives exhibit a remarkable spectrum of biological activities, positioning them as highly promising candidates for therapeutic development. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and key therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing mechanistic insights with practical experimental protocols, this document serves as a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery.

The Thiazole Core: A Foundation for Pharmacological Diversity

The five-membered heterocyclic thiazole ring, containing sulfur and nitrogen atoms, is a fundamental structural motif in numerous natural and synthetic bioactive molecules.[1][4][5] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions allow it to bind to a diverse range of biological targets.[1] The incorporation of a ketone group introduces a critical pharmacophore that can enhance binding affinity and modulate the compound's electronic and steric properties, leading to a broad range of biological effects.[6][7][8]

Synthesis of Thiazolyl Ketone Scaffolds

The foundational step in exploring the biological potential of these derivatives is their chemical synthesis. The Hantzsch thiazole synthesis remains a classical and widely utilized method for creating the core 2-aminothiazole structure.[1][9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[9][10][11]

Subsequent modifications, such as acylation or reaction with various substituted precursors, are then employed to introduce the ketone functionality and other desired substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[12]

The synthesis and evaluation process follows a logical progression from initial reaction to biological characterization. This workflow ensures that newly synthesized compounds are pure and their biological effects can be reliably assessed.

Caption: General workflow for synthesis and screening of thiazolyl ketone derivatives.

Major Biological Activities and Mechanisms of Action

Thiazolyl ketone derivatives have demonstrated significant potential across several therapeutic areas. Their mechanism of action is often tied to the inhibition of key enzymes or the modulation of critical signaling pathways.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of thiazolyl ketone derivatives against various cancer cell lines.[4][13][14] These compounds can induce cancer cell death through multiple mechanisms, including the disruption of key signaling pathways, induction of apoptosis, and cell cycle arrest.[14][15]

Mechanism of Action: Inhibition of Pro-Survival Signaling

One of the primary anticancer mechanisms involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, certain thiazolyl ketones act as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme whose activity is linked to inflammation and cancer progression.[6][16][17] Inhibition of cPLA2α can disrupt downstream signaling cascades, such as the PI3K/mTOR pathway, leading to reduced tumor growth.[6] Other derivatives have been shown to target heat shock protein 90 (HSP90), a molecular chaperone that stabilizes many oncoproteins essential for tumor survival.[15]

Caption: Inhibition of cPLA2α by thiazolyl ketones, leading to apoptosis.[6][16]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[5][18][19][20] The inclusion of a ketone functional group can enhance these activities, making thiazolyl ketones a promising class of antimicrobials.

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes. Some derivatives may act by inhibiting crucial enzymes like DNA gyrase, which is necessary for bacterial DNA replication.[5] Others may disrupt the integrity of the microbial cell membrane due to their amphiphilic nature, leading to cell lysis and death.[18] The presence of specific substituents, such as nitro groups, has been shown to enhance antimicrobial potency.[18][20]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Thiazolyl ketone derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[7][8][21]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade. For example, some derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a key inflammatory mediator.[21] Others may function as scavengers of reactive oxygen species (ROS), thereby reducing oxidative stress which is a major contributor to inflammation.[7] The inhibition of cPLA2α, as mentioned in the anticancer section, is also a primary mechanism for anti-inflammatory action, as it blocks the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes.[6][17]

Methodologies for Biological Evaluation

Rigorous and validated experimental protocols are essential for determining the therapeutic potential of newly synthesized thiazolyl ketone derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool to evaluate the cytotoxic potential of anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). Causality Note: Adherence allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent response to the test compound.

-

Compound Treatment: Prepare serial dilutions of the thiazolyl ketone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. Causality Note: This duration is typically sufficient to observe effects on cell proliferation and induce apoptotic pathways.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Protect the plate from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the thiazolyl ketone derivative in a 96-well microtiter plate using MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Self-Validation Note: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation: Sample MIC Data

Summarizing quantitative data in a structured table allows for easy comparison of the activity of different derivatives against various microbial strains.

| Compound ID | R Group | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |

| TK-01 | -H | 64 | 128 | >128 |

| TK-02 | -Cl | 16 | 32 | 64 |

| TK-03 | -NO₂ | 8 | 16 | 16 |

| TK-04 | -OCH₃ | 32 | 64 | 128 |

| Norfloxacin | N/A | 4 | 2 | N/A |

| Fluconazole | N/A | N/A | N/A | 8 |

Note: Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationships (SAR) and Future Perspectives

Systematic analysis of how chemical structure relates to biological activity is crucial for rational drug design. For thiazolyl ketones, SAR studies have revealed several key insights:

-

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core can dramatically influence activity. Electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl) groups, often enhance antimicrobial and anticancer potency.[14][18][20]

-

The Ketone Linker: The length and flexibility of the chain connecting the thiazole ring to the ketone can impact binding to target enzymes.

-

The Aryl/Alkyl Moiety: The group attached to the carbonyl carbon plays a significant role in determining selectivity and potency. For instance, in tyrosinase inhibitors, a resorcinol moiety is critical for high activity.[22][23]

Challenges and Future Directions: While promising, the development of thiazolyl ketone derivatives faces challenges related to optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and minimizing potential toxicity. Future research should focus on:

-

Lead Optimization: Synthesizing new analogs with improved potency, selectivity, and drug-like properties.

-

Target Identification: Elucidating the precise molecular targets for compounds with interesting phenotypes.

-

In Vivo Efficacy: Moving the most promising compounds from in vitro assays to preclinical animal models of disease.

The versatility of the thiazolyl ketone scaffold, combined with a growing understanding of its SAR, ensures that this class of compounds will remain an exciting and fruitful area of investigation for drug discovery professionals.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 20, 2026, from [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013, June 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved February 20, 2026, from [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved February 20, 2026, from [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021, January 17). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). International Journal of PharmTech Research. Retrieved February 20, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved February 20, 2026, from [Link]

-

Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025, January 2). PMC. Retrieved February 20, 2026, from [Link]

-

Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity. (2000, March 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). Journal of Pharmaceutical Research and Reports. Retrieved February 20, 2026, from [Link]

-

Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (n.d.). eScholarship.org. Retrieved February 20, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Antiinflammatory activity of aminoketone derivatives of 2,4-disubstituted thiazoles. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences and Research. Retrieved February 20, 2026, from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Science and Technology. Retrieved February 20, 2026, from [Link]

-

A Review on the Synthesis of Biologically Active Thiazoles. (2026, January 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC. Retrieved February 20, 2026, from [Link]

-

Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018, February 28). MDPI. Retrieved February 20, 2026, from [Link]

-

Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER + Breast Cancer. (2025, November 4). MDPI. Retrieved February 20, 2026, from [Link]

-

Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (2021, September 22). MDPI. Retrieved February 20, 2026, from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved February 20, 2026, from [Link]

-

The Structure Activity Relationship (SAR) of active compounds along with the comparable drugs. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018, February 28). PubMed. Retrieved February 20, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiinflammatory activity of aminoketone derivatives of 2,4-disubstituted thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 11. A Review on the Synthesis of Biologically Active Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthetic Intermediates of Tubulin Polymerization Inhibitors

Focus: Colchicine-Site Binders & Microtubule Destabilizing Agents (MDAs)

Executive Summary

This technical guide analyzes the chemical architecture and synthetic pathways of Tubulin Polymerization Inhibitors , specifically focusing on the intermediates required to synthesize Colchicine-site binding agents. Unlike taxanes (which stabilize microtubules), these agents—exemplified by Combretastatin A-4 (CA-4), Chalcones, and Indoles—bind to the

This document is structured for medicinal chemists and pharmacologists, prioritizing the causality of synthetic choices and the validation of intermediate stability.

Part 1: Mechanistic Foundation

To design effective intermediates, one must understand the target. Microtubules are dynamic polymers of

-

The Target: The Colchicine Binding Site (CBS) is located at the interface of the

- and -

The Mechanism: Binding induces a "curved" conformation in the tubulin dimer.[3][4][5][6] These curved dimers cannot be incorporated into the growing microtubule lattice, effectively capping the (+) end and leading to rapid depolymerization (catastrophe).

-

Chemical Implication: The pharmacophore requires two hydrophobic aryl rings (Ring A and Ring B) separated by a spacer (ethylene bridge, ketone, or heterocyclic linker) that maintains a specific distance (approx. 4-5 Å) and cis-geometry (or a twisted conformation) to fit the pocket.

Visualization: Mechanism of Action

Caption: The inhibitor binds free tubulin dimers, locking them in a curved conformation that sterically hinders incorporation into the microtubule lattice, forcing depolymerization.[4][5][6]

Part 2: Strategic Chemical Scaffolds & Intermediates

The Stilbenoid Scaffold (Combretastatin Series)

The cis-stilbene is the most potent scaffold but is thermodynamically unstable (prone to isomerization to the inactive trans-form).

-

Key Intermediate 1: The Phosphonium Salt (Ylide Precursor)

-

Structure: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide.

-

Role: Provides Ring A (the trimethoxy motif essential for affinity).[6]

-

Synthesis Insight: Generated via reaction of 3,4,5-trimethoxybenzyl bromide with triphenylphosphine in toluene. The choice of solvent is critical; toluene precipitates the salt, driving the reaction to completion.

-

-

Key Intermediate 2: The Protected Phenolic Aldehyde

-

Structure: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) with a protecting group (e.g., TBDMS or MOM).

-

Role: Provides Ring B.

-

Expert Note: The free phenol interferes with the basic conditions of the Wittig reaction (forming phenoxide anions that quench the ylide). Protection is mandatory.

-

The Chalcone Scaffold (1,3-Diaryl-2-propen-1-ones)

Chalcones are open-chain precursors to many rigidified inhibitors (like pyrazolines) but are also active themselves.

-

Key Intermediate: The

-Unsaturated Ketone-

Synthesis: Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.

-

Causality: The enone linker acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues (e.g., Cys239) in the tubulin pocket, making these "irreversible" inhibitors in some contexts.

-

The Indole Scaffold (Arylthioindoles/Aroylindoles)

Replacing the unstable double bond of stilbenes with a heterocycle improves metabolic stability.

-

Key Intermediate: Indole-3-glyoxylyl Chloride

-

Synthesis: Reaction of indole with oxalyl chloride.

-

Utility: A versatile electrophile that can react with amines or aryls to form stable keto-amide linkers mimicking the Colchicine bridge.

-

Part 3: Synthetic Workflows (Protocols)

Protocol A: Z-Selective Wittig Synthesis of Combretastatin A-4

This protocol focuses on the critical coupling of Intermediates 1 and 2.

Reagents:

-

Phosphonium Salt: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (1.0 eq)

-

Aldehyde: 4-Methoxy-3-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq)

-

Base: n-Butyllithium (n-BuLi) (1.1 eq) or NaHMDS (for higher Z selectivity)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Ylide Generation (The "Red" Phase):

-

Suspend the phosphonium salt in anhydrous THF at -78°C under argon.

-

Add n-BuLi dropwise.

-

Observation: The solution turns deep red/orange, indicating the formation of the phosphorous ylide.

-

Wait: Stir for 30-60 mins to ensure complete deprotonation.

-

-

Coupling (The Betaine Intermediate):

-

Dissolve the protected aldehyde in THF and add dropwise to the ylide solution at -78°C.

-

Causality: Low temperature is crucial.[7] It kinetically favors the formation of the erythro-betaine intermediate, which decomposes to the Z-alkene. Higher temperatures favor the threo-betaine and the thermodynamic E-alkene.

-

-

Workup & Deprotection:

-

Warm to room temperature (solution turns yellow/white). Quench with saturated NH₄Cl.

-

Extract with EtOAc.

-

Deprotection: Treat the crude silyl ether with TBAF (Tetra-n-butylammonium fluoride) in THF to reveal the free phenol (CA-4).

-

Visualization: Synthetic Pathway (CA-4)

Caption: Retrosynthetic pathway for CA-4 highlighting the convergence of the phosphonium ylide and protected aldehyde via the Wittig reaction.

Part 4: Biological Validation (Self-Validating System)

The synthesis of an intermediate is only successful if it retains biological potential. The Turbidimetric Tubulin Polymerization Assay is the gold standard for validation.

Concept: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing solution turbidity (absorbance). Inhibitors prevent this increase.

Protocol:

-

Preparation: Use >99% pure bovine brain tubulin (lyophilized). Reconstitute in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.[1][7][8]

-

Blanking: Keep all reagents on ice (4°C). Tubulin must remain depolymerized before the start.

-

Execution:

-

Add 10 µL of test compound (dissolved in DMSO) to a 96-well plate (pre-warmed to 37°C is incorrect—add to cold plate, then move to reader). Correction: Add to cold plate to prevent premature polymerization.

-

Add tubulin solution (final conc. 3 mg/mL).

-

Place in spectrophotometer heated to 37°C.

-

-

Measurement: Monitor Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis:

-

Vmax: Rate of polymerization.

-

Steady State: Final OD.

-

Valid Result: The vehicle control (DMSO) must show a sigmoidal curve. The Positive Control (Colchicine 5 µM) must show a flat line (no polymerization).

-

Data Presentation: SAR Summary of Key Intermediates

| Intermediate Class | Key Substituent (Ring A) | Key Substituent (Ring B) | IC50 (Tubulin Polymerization) | Stability |

| Stilbene (CA-4) | 3,4,5-Trimethoxy | 3-Hydroxy-4-methoxy | 1.0 - 2.0 µM | Low (Isomerizes) |

| Chalcone | 3,4,5-Trimethoxy | 4-Dimethylamino | 2.0 - 5.0 µM | High |

| Indole (Arylthio) | 3,4,5-Trimethoxy (on S-phenyl) | Indole Core | 1.5 - 3.0 µM | Very High |

| Phenstatin | 3,4,5-Trimethoxy | 3-Hydroxy-4-methoxy (Benzophenone) | ~1.0 µM | High |

References

-

Pettit, G. R., et al. (1995). Antineoplastic agents.[2][4][9][10][11] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][4][6][10][12] Nature Reviews Cancer.

-

Lu, Y., et al. (2012). Recent developments in the synthesis and biological activity of indole derivatives as tubulin inhibitors.[2][13] Current Topics in Medicinal Chemistry.

-

Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974).[14] Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology.

-

Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. cytoskeleton.com [cytoskeleton.com]

- 8. benchchem.com [benchchem.com]

- 9. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(Thiazol-2-yl)-2-phenylethanone

Reaction of 2-Cyanothiazole with Benzylmagnesium Chloride[1][2]

Executive Summary

This application note details the protocol for the synthesis of 1-(thiazol-2-yl)-2-phenylethanone via the nucleophilic addition of benzylmagnesium chloride to 2-cyanothiazole.[1][2] Unlike carboxylic acid derivatives (esters/chlorides) which typically yield tertiary alcohols upon reaction with Grignard reagents, nitriles offer a chemoselective route to ketones.[2] The reaction proceeds through a stable N-magnesio ketimine intermediate, which prevents double addition. This protocol is optimized for medicinal chemistry applications where the thiazole scaffold serves as a critical pharmacophore (e.g., in antiretrovirals and kinase inhibitors).

Mechanistic Insight & Chemical Logic

The transformation relies on the electrophilicity of the cyano group at the C2 position of the thiazole ring. The reaction is governed by three mechanistic phases:

-

Nucleophilic Attack: The benzyl carbanion (from the Grignard reagent) attacks the

-hybridized carbon of the nitrile. -

Intermediate Stabilization: The resulting anion is trapped as an N-magnesio ketimine salt.[1][2] This species is relatively stable and sterically encumbered, preventing the attack of a second equivalent of Grignard reagent (a common issue with esters).

-

Hydrolysis: Acidic workup hydrolyzes the imine salt to the final ketone.[3][4]

Critical Consideration: The thiazole ring is electron-deficient.[1] While the nitrile is the primary electrophile, high temperatures or large excesses of Grignard can lead to nucleophilic attack on the ring carbons (C4/C5) or ring-opening. Strict temperature control (0 °C initiation) is required to maintain regioselectivity.[1][2]

Pathway Visualization

Figure 1: Mechanistic pathway for the mono-addition of benzylmagnesium chloride to 2-cyanothiazole.

Pre-Experimental Planning

3.1 Reagent Table & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2-Cyanothiazole | 110.14 | 1.0 | N/A (Solid) | Limiting Reagent |

| Benzylmagnesium Chloride (2.0 M in THF) | 148.92 | 1.2 | ~1.05 | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.889 | Reaction Medium |

| Hydrochloric Acid (2N) | 36.46 | Excess | 1.05 | Hydrolysis Agent |

3.2 Safety & Handling

-

2-Cyanothiazole: Nitriles can release cyanide ions under extreme metabolic or chemical conditions.[1][2] Handle in a fume hood.

-

Benzylmagnesium Chloride: Pyrophoric and moisture-sensitive.[1][2] Must be handled under inert atmosphere (Ar or N₂).[1][2]

-

Exotherm Risk: The addition of Grignard to the nitrile and the subsequent acid quench are both highly exothermic.

Detailed Experimental Protocol

Phase A: Setup and Inertion

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Fit the flask with a rubber septum and a nitrogen/argon inlet.[2]

-

Purge the system with inert gas for 15 minutes to ensure anhydrous conditions.

Phase B: Reaction Initiation[2]

-

Charge the RBF with 2-cyanothiazole (1.10 g, 10.0 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.

-

Cool the solution to 0 °C using an ice/water bath. Rationale: Lower temperature suppresses side reactions on the thiazole ring.

-

Transfer benzylmagnesium chloride (6.0 mL of 2.0 M solution, 12.0 mmol) to the addition funnel via a syringe.

-

Dropwise Addition: Add the Grignard reagent slowly over 20 minutes.

-

Observation: The solution typically turns from pale yellow to a dark orange/brown suspension as the imine salt forms.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting nitrile spot (

) should disappear.

Phase C: Quench and Hydrolysis (Critical Step)[2]

-

Cool the mixture back to 0 °C .

-

Hydrolysis: Carefully add 2N HCl (15 mL) dropwise.

-

Stir the biphasic mixture vigorously at room temperature for 1 hour.

Phase D: Workup and Isolation

-

Transfer the mixture to a separatory funnel.

-

Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

-

Wash the combined organic layers with:

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: The crude oil often solidifies.[1][2] Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexanes) to yield the pure ketone.

Process Control & Troubleshooting

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Moisture in solvent/gas killed the Grignard.[1][2] | Ensure THF is distilled/dry; increase Grignard to 1.5 eq. |

| Tertiary Alcohol Formed | Double addition of Grignard.[1][2][8] | Unlikely with nitriles, but ensure temperature is kept low during addition.[1][2] Do not use large excess (>1.5 eq) of Grignard.[1][2] |

| Bibenzyl Impurity | Homocoupling of BenzylMgCl.[1][2] | This is a byproduct of Grignard prep.[1][2] Separate via chromatography (Bibenzyl is non-polar, elutes first).[2] |

| Imine Persistence | Incomplete hydrolysis.[1][2] | Increase stirring time with HCl or warm the acidic mixture to 40°C for 30 mins. |

Expected Characterization Data

The product, 1-(thiazol-2-yl)-2-phenylethanone , should exhibit the following spectral characteristics:

-

¹H NMR (400 MHz, CDCl₃):

- 8.05 (d, J = 3.0 Hz, 1H, Thiazole C4-H)

- 7.68 (d, J = 3.0 Hz, 1H, Thiazole C5-H)

- 7.20 – 7.35 (m, 5H, Phenyl-H)

- 4.45 (s, 2H, Benzyl-CH₂)

-

MS (ESI): Calculated for C₁₁H₉NOS

; Found 204.1.[1][2]

References

-

Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954.[1] (Foundational text on Grignard additions to nitriles).

-

Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews1948 , 42, 189–283.[1] Link[2]

-

Organic Chemistry Portal. "Synthesis of Ketones from Nitriles." (General Protocol Verification). Link

-

PubChem. "2-Cyanothiazole Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] Link[2]

Sources

- 1. 2-Amino-4-cyanothiazole | C4H3N3S | CID 5084183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06403D [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Application Note: Weinreb Amide Synthesis of Benzyl 2-Thiazolyl Ketone

Abstract & Introduction

The synthesis of heteroaromatic ketones is a pivotal task in medicinal chemistry, particularly for kinase inhibitors and peptidomimetics where the thiazole scaffold is a privileged motif (e.g., Ritonavir, Dasatinib). The direct addition of organometallic reagents (Grignard or organolithium) to thiazole-2-carboxylic esters or acid chlorides frequently results in over-addition , yielding the undesired tertiary alcohol. Furthermore, the 2-position of the thiazole ring creates a specific electronic environment that destabilizes certain intermediates.

This Application Note details the Weinreb Amide route to synthesize benzyl 2-thiazolyl ketone (1-phenyl-2-(thiazol-2-yl)ethan-1-one). By utilizing the

Retrosynthetic Analysis

The target ketone is disconnected into two key precursors: the thiazole-2-carbonyl electrophile and the benzyl nucleophile.

Figure 1: Retrosynthetic strategy utilizing the Weinreb amide to prevent over-addition.

Mechanistic Insight: The Chelate Effect

Understanding the mechanism is critical for troubleshooting. The success of this reaction hinges on the stability of the tetrahedral intermediate (B) .

-

Nucleophilic Attack: The benzyl Grignard reagent attacks the carbonyl carbon.

-

Chelation: The magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide.

-

Stabilization: This 5-membered ring structure is stable at low temperatures and prevents the expulsion of the amine leaving group. Consequently, no ketone is generated in situ, preventing a second equivalent of Grignard from attacking.

-

Hydrolysis: The ketone is only revealed upon acidic quench.

Figure 2: The stable magnesium chelate prevents over-addition of the Grignard reagent.

Experimental Protocols

Phase 1: Synthesis of -Methoxy- -methylthiazole-2-carboxamide

Objective: Convert Thiazole-2-carboxylic acid to the Weinreb amide using EDC coupling. This avoids the use of acid chlorides, which can be unstable for some heteroaromatics.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| Thiazole-2-carboxylic acid | Substrate | 1.0 | Limiting reagent |

| Amine Source | 1.2 | Hygroscopic; store in desiccator | |

| EDC | Coupling Agent | 1.5 | Water-soluble carbodiimide |

| HOBt | Additive | 1.5 | Suppresses racemization (less critical here) & improves yield |

| DIPEA (Hünig's Base) | Base | 3.0 | Neutralizes HCl salts of amine and EDC |

| DCM (Dichloromethane) | Solvent | -- | Anhydrous preferred |

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Thiazole-2-carboxylic acid (10 mmol) and DCM (50 mL). Cool the suspension to 0°C in an ice bath.

-

Activation: Add HOBt (15 mmol) and EDC

HCl (15 mmol). Stir for 15 minutes at 0°C. -

Amine Addition: Add

-Dimethylhydroxylamine hydrochloride (12 mmol) in one portion. -